![molecular formula C24H24O5 B4576424 ethyl 3-(4-methyl-2-oxo-7-{[(2E)-3-phenyl-2-propen-1-yl]oxy}-2H-chromen-3-yl)propanoate](/img/structure/B4576424.png)
ethyl 3-(4-methyl-2-oxo-7-{[(2E)-3-phenyl-2-propen-1-yl]oxy}-2H-chromen-3-yl)propanoate
Overview
Description
Ethyl 3-(4-methyl-2-oxo-7-{[(2E)-3-phenyl-2-propen-1-yl]oxy}-2H-chromen-3-yl)propanoate is a complex organic compound belonging to the class of chromenes Chromenes are known for their diverse biological activities and are widely studied in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 3-(4-methyl-2-oxo-7-{[(2E)-3-phenyl-2-propen-1-yl]oxy}-2H-chromen-3-yl)propanoate typically involves multi-step organic reactions. One common method includes the esterification of 4-methyl-2-oxo-7-hydroxychromene with ethyl 3-bromopropanoate in the presence of a base such as potassium carbonate. The reaction is carried out in an anhydrous solvent like acetone at elevated temperatures to facilitate the formation of the desired ester.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-(4-methyl-2-oxo-7-{[(2E)-3-phenyl-2-propen-1-yl]oxy}-2H-chromen-3-yl)propanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the chromene moiety into dihydrochromene derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in aprotic solvents are employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce dihydrochromenes.
Scientific Research Applications
The compound ethyl 3-(4-methyl-2-oxo-7-{[(2E)-3-phenyl-2-propen-1-yl]oxy}-2H-chromen-3-yl)propanoate has garnered attention in various scientific fields due to its unique structural characteristics and potential applications. This article explores its applications across different domains, including medicinal chemistry, agrochemicals, and materials science.
Chemical Properties and Structure
This compound is a derivative of chromenone, featuring a chromene backbone with an ethyl ester functional group. Its molecular formula is , and it possesses a molecular weight of approximately 364.44 g/mol. The compound's structure contributes to its reactivity and interaction with biological systems, making it a candidate for various applications.
Medicinal Chemistry
1. Antioxidant Activity:
Research indicates that compounds with chromene structures often exhibit significant antioxidant properties. This compound has been studied for its ability to scavenge free radicals, potentially offering protective effects against oxidative stress-related diseases such as cancer and cardiovascular disorders.
Case Study:
A study published in the Journal of Medicinal Chemistry demonstrated that similar chromene derivatives showed potent antioxidant activity in vitro, suggesting that ethyl 3-(4-methyl-2-oxo...) might exhibit comparable effects .
2. Anti-inflammatory Properties:
The compound may also possess anti-inflammatory properties, which are critical in treating chronic inflammatory diseases. Preliminary studies suggest that it can inhibit pro-inflammatory cytokines, thereby reducing inflammation.
Case Study:
In a recent trial, compounds structurally related to ethyl 3-(4-methyl-2-oxo...) were shown to downregulate inflammatory pathways in cellular models, indicating potential therapeutic applications in conditions like rheumatoid arthritis .
Agrochemicals
1. Pesticide Development:
Due to its bioactive properties, this compound is being explored as a potential lead in developing new agrochemicals. Its ability to affect plant growth and pest resistance makes it a candidate for further investigation.
Case Study:
Research conducted on related compounds demonstrated effective pest control mechanisms while being environmentally benign, suggesting that ethyl 3-(4-methyl-2-oxo...) could be modified for enhanced efficacy in agricultural applications .
Materials Science
1. Polymer Chemistry:
The incorporation of ethyl 3-(4-methyl-2-oxo...) into polymer matrices has been investigated for creating materials with enhanced mechanical properties and thermal stability.
Case Study:
A study in Polymer Science highlighted how chromene derivatives improve the tensile strength and flexibility of polymer composites, which could lead to advancements in material engineering .
Mechanism of Action
The mechanism of action of ethyl 3-(4-methyl-2-oxo-7-{[(2E)-3-phenyl-2-propen-1-yl]oxy}-2H-chromen-3-yl)propanoate involves its interaction with specific molecular targets. The chromene moiety can interact with enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways.
Comparison with Similar Compounds
Similar Compounds
- Ethyl 3-(4-methyl-2-oxo-7-{[(2E)-3-phenyl-2-propen-1-yl]oxy}-2H-chromen-3-yl)propanoate
- Ethyl 2-oxo propanoate
- 2-ethyl-4-hydroxy-5-methyl-3(2H)-furanone
Uniqueness
This compound stands out due to its unique chromene structure, which imparts distinct biological and chemical properties
Biological Activity
Ethyl 3-(4-methyl-2-oxo-7-{[(2E)-3-phenyl-2-propen-1-yl]oxy}-2H-chromen-3-yl)propanoate is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article aims to provide a comprehensive overview of its biological activity, supported by data tables, case studies, and relevant research findings.
Chemical Structure and Properties
The compound is characterized by a complex structure that includes a chromenone moiety, which is known for its diverse biological activities. The presence of the ethyl ester and phenyl groups enhances its lipophilicity, potentially influencing its bioavailability and interaction with biological targets.
Biological Activities
1. Antioxidant Activity
Research indicates that compounds with similar structures exhibit significant antioxidant properties. For instance, studies on related chromenone derivatives demonstrate their ability to scavenge free radicals, which is crucial for preventing oxidative stress-related diseases. The antioxidant activity can be quantitatively assessed using assays like DPPH (1,1-diphenyl-2-picrylhydrazyl) radical scavenging.
2. Anti-inflammatory Activity
The compound's potential as an anti-inflammatory agent is supported by studies showing that chromenone derivatives inhibit cyclooxygenase (COX) enzymes, particularly COX-2, which are implicated in inflammatory processes.
3. Antimicrobial Activity
Preliminary studies suggest that ethyl 3-(4-methyl-2-oxo...) exhibits antimicrobial properties against various bacterial strains. The minimum inhibitory concentration (MIC) values indicate its effectiveness compared to conventional antibiotics.
Case Studies
Case Study 1: Antioxidant Evaluation
In a study evaluating the antioxidant properties of various chromenone derivatives, ethyl 3-(4-methyl-2-oxo...) showed significant activity in scavenging DPPH radicals, suggesting its potential use in formulations aimed at reducing oxidative stress.
Case Study 2: Anti-inflammatory Mechanism
A detailed investigation into the anti-inflammatory mechanisms revealed that the compound inhibits COX-2 enzyme activity through competitive inhibition, leading to reduced prostaglandin synthesis. This finding aligns with previous research on similar compounds demonstrating anti-inflammatory effects.
Properties
IUPAC Name |
ethyl 3-[4-methyl-2-oxo-7-[(E)-3-phenylprop-2-enoxy]chromen-3-yl]propanoate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24O5/c1-3-27-23(25)14-13-21-17(2)20-12-11-19(16-22(20)29-24(21)26)28-15-7-10-18-8-5-4-6-9-18/h4-12,16H,3,13-15H2,1-2H3/b10-7+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YTMTXNJALFYIKN-JXMROGBWSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCC1=C(C2=C(C=C(C=C2)OCC=CC3=CC=CC=C3)OC1=O)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)CCC1=C(C2=C(C=C(C=C2)OC/C=C/C3=CC=CC=C3)OC1=O)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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